

N-Octanoyl-D15-glycine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Octanoyl-D15-glycine*

Cat. No.: *B12411517*

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **N-Octanoyl-D15-glycine**, a deuterated derivative of the endogenous N-acyl amino acid, N-Octanoylglycine. Due to the limited availability of data for the deuterated form, this guide primarily focuses on the properties and methodologies associated with the non-deuterated parent compound, N-Octanoylglycine.

Core Compound Details

While a specific CAS number for **N-Octanoyl-D15-glycine** is not readily available in public databases, the CAS number for the unlabeled parent compound, N-Octanoylglycine, is 14246-53-8. The deuterated version is often referenced by the CAS number of its unlabeled counterpart.

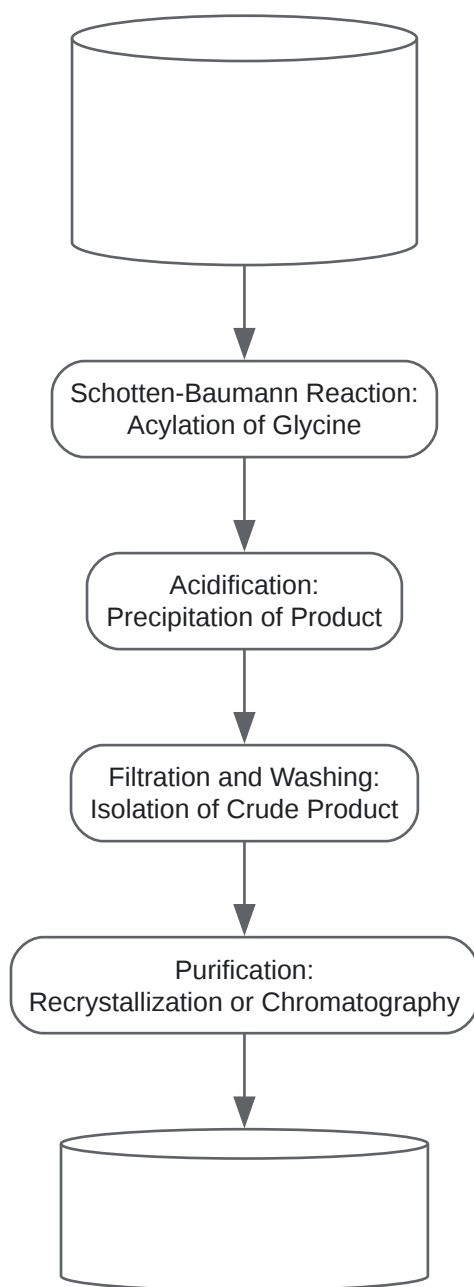
Physicochemical Properties of N-Octanoylglycine

Property	Value	Source
Molecular Formula	C10H19NO3	[1]
Molecular Weight	201.26 g/mol	[1]
Synonyms	2-(Octanoylamino)acetic acid, N-(1-Oxo-octyl)glycine, Capryloylglycine	[1]
Appearance	Solid	-
Storage Temperature	2-8°C	[1]

Synthesis and Purification

The synthesis of N-Octanoylglycine typically proceeds via the Schotten-Baumann reaction, which involves the acylation of glycine with octanoyl chloride in the presence of a base. For the synthesis of **N-Octanoyl-D15-glycine**, deuterated glycine would be used as the starting material.

General Synthesis Workflow



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Caption: General workflow for the synthesis of N-Octanoylglycine.

Experimental Protocols

Synthesis of N-Octanoylglycine (General Protocol):

A solution of glycine in an aqueous basic solution (e.g., sodium hydroxide) is cooled in an ice bath. To this, octanoyl chloride is added dropwise with vigorous stirring. The reaction mixture is

stirred for several hours, allowing the acylation to complete. Following the reaction, the mixture is acidified (e.g., with hydrochloric acid) to precipitate the N-Octanoylglycine product. The crude product is then collected by filtration, washed with cold water, and dried.

Purification:

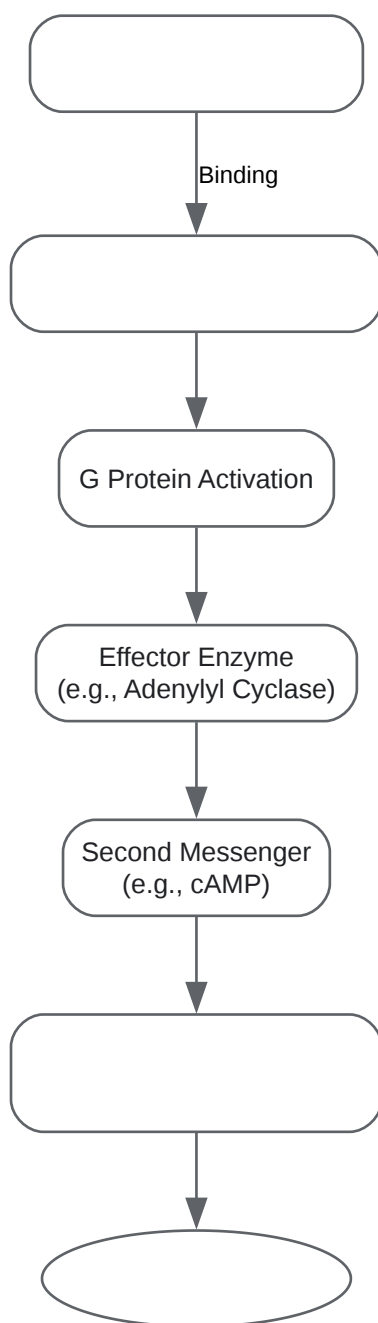
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Alternatively, chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for higher purity.
[\[2\]](#)

Biological Role and Signaling Pathways

N-acyl amino acids, including N-Octanoylglycine, are a class of endogenous lipid signaling molecules. They are structurally related to endocannabinoids and are involved in various physiological processes. These molecules are typically minor metabolites of fatty acid metabolism.[\[1\]](#) Their concentrations can be indicative of certain metabolic disorders, making them valuable biomarkers.[\[3\]](#)

The biosynthesis of N-acylglycines is catalyzed by glycine N-acyltransferase, which facilitates the conjugation of an acyl-CoA with glycine.[\[1\]](#) While the specific signaling pathways for N-Octanoylglycine are not fully elucidated, N-acyl amino acids are known to interact with G protein-coupled receptors (GPCRs) and other cellular targets.

Representative Signaling Pathway for N-Acyl Amino Acids



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Caption: A generalized signaling pathway for N-acyl amino acids via GPCRs.

Analytical Methods

The quantification of N-acylglycines in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity

and specificity. The use of a deuterated internal standard, such as **N-Octanoyl-D15-glycine**, is crucial for accurate quantification by correcting for matrix effects and procedural losses.[\[3\]](#)

LC-MS/MS Method Parameters for N-Acylglycine Analysis

Parameter	Description
Instrumentation	Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Column	C18 reversed-phase column
Mobile Phase	Gradient of water and acetonitrile with an additive (e.g., formic acid)
Ionization Mode	Electrospray Ionization (ESI), typically in negative mode
Detection	Multiple Reaction Monitoring (MRM)
Internal Standard	Stable isotope-labeled analog (e.g., N-Octanoyl-D15-glycine)

Sample Preparation for Biological Matrices (e.g., Plasma)

- **Protein Precipitation:** To a known volume of plasma, add a volume of cold acetonitrile containing the internal standard.
- **Vortex:** Mix thoroughly to precipitate proteins.
- **Centrifugation:** Centrifuge at high speed to pellet the precipitated proteins.
- **Supernatant Collection:** Transfer the supernatant to a new tube or vial for analysis.
- **Analysis:** Inject the supernatant into the LC-MS/MS system.[\[3\]](#)

Quantitative Data

Specific quantitative data on the biological activity of **N-Octanoyl-D15-glycine**, such as IC50 values or receptor binding affinities, are not widely available in the public domain. However, a study on various N-substituted glycine derivatives reported IC50 values in the micromolar range against a human foreskin fibroblast (HFF) cell line. While not specific to the octanoyl derivative, this suggests that N-acyl glycines can exhibit biological activity at these concentrations. Further research is required to determine the specific potency and efficacy of N-Octanoylglycine and its deuterated analog.

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References

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